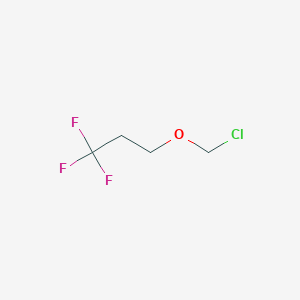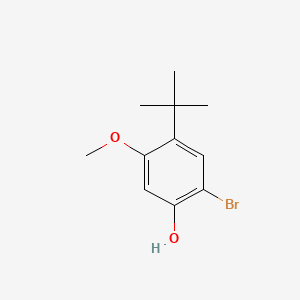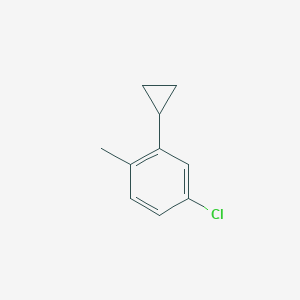
3-(Chloromethoxy)-1,1,1-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethoxy)-1,1,1-trifluoropropane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoropropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-1,1,1-trifluoropropane typically involves the reaction of 3-hydroxy-1,1,1-trifluoropropane with thionyl chloride to form 3-chloro-1,1,1-trifluoropropane. This intermediate is then reacted with methanol in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethoxy)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: 3-(Hydroxymethoxy)-1,1,1-trifluoropropane.
Oxidation: 3-(Chloromethoxy)-1,1,1-trifluoropropanal or 3-(Chloromethoxy)-1,1,1-trifluoropropanoic acid.
Reduction: 3-(Methoxymethyl)-1,1,1-trifluoropropane.
Aplicaciones Científicas De Investigación
3-(Chloromethoxy)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethoxy)-1,1,1-trifluoropropane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can result in the modification of the molecular structure and function of the target biomolecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxymethoxy)-1,1,1-trifluoropropane
- 3-(Chloromethoxy)-1,1,1-trifluorobutane
- 3-(Chloromethoxy)-1,1,1-trifluoroethane
Uniqueness
3-(Chloromethoxy)-1,1,1-trifluoropropane is unique due to the presence of both a chloromethoxy group and a trifluoropropane backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H6ClF3O |
|---|---|
Peso molecular |
162.54 g/mol |
Nombre IUPAC |
3-(chloromethoxy)-1,1,1-trifluoropropane |
InChI |
InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2 |
Clave InChI |
UTXZZOVDVFEODY-UHFFFAOYSA-N |
SMILES canónico |
C(COCCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)





